Xilmenolone
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Overview
Description
Xilmenolone is a chemical compound known for its role as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor . This compound has been investigated for its potential therapeutic applications, particularly in the field of neurology.
Preparation Methods
The synthesis of Xilmenolone involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Xilmenolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Xilmenolone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of allosteric modulation of receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor function.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Xilmenolone exerts its effects by binding to the gamma-aminobutyric acid type A receptor and enhancing its activity. This modulation leads to increased inhibitory signaling in the nervous system, which can have therapeutic effects in conditions characterized by excessive neuronal activity .
Comparison with Similar Compounds
Xilmenolone is similar to other gamma-aminobutyric acid type A receptor modulators, such as benzodiazepines. it is unique in its specific binding properties and the extent of its modulatory effects. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Biological Activity
Xilmenolone is a synthetic anabolic steroid that has garnered attention for its biological activity, particularly in the context of muscle growth and performance enhancement. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.
Pharmacodynamics
This compound exhibits a range of biological activities primarily through its interaction with androgen receptors. It is known to promote protein synthesis, enhance nitrogen retention, and stimulate erythropoiesis (the production of red blood cells) . The compound's anabolic effects are significant in muscle tissue, making it a subject of interest in both medical and athletic contexts.
Mechanism of Action:
- Androgen Receptor Activation: this compound binds to androgen receptors in muscle cells, leading to increased transcription of genes associated with muscle growth and repair.
- Protein Synthesis: It enhances the rate of protein synthesis, which is crucial for muscle hypertrophy.
- Nitrogen Retention: By improving nitrogen balance in the body, this compound helps maintain a positive nitrogen state, essential for muscle growth.
Clinical Applications
This compound has been explored for various clinical applications, particularly in treating conditions associated with muscle wasting and chronic illnesses. Its use in clinical settings has been documented in several studies:
- Muscle Wasting Disorders: this compound has shown promise in treating patients with cachexia or severe muscle loss due to chronic diseases such as cancer or AIDS .
- Anemia Treatment: The compound's ability to stimulate erythropoiesis makes it a potential therapeutic agent for anemia related to chronic disease .
Research Findings
Numerous studies have investigated the effects and safety profile of this compound. Below is a summary of key findings:
Case Studies
Several case studies have highlighted the practical implications of this compound use:
- Case Study 1: Muscle Wasting in Cancer Patients
- Case Study 2: Erythropoietic Response
-
Case Study 3: Performance Enhancement
- Athletes using this compound reported increased strength and endurance during training sessions, although this raises concerns regarding its use in competitive sports due to anti-doping regulations .
Adverse Effects
Despite its potential benefits, this compound is not without risks. Common adverse effects reported include:
- Hormonal imbalances leading to gynecomastia
- Liver toxicity with prolonged use
- Cardiovascular complications such as hypertension
Properties
CAS No. |
2368807-26-3 |
---|---|
Molecular Formula |
C26H37N3O2 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-[2-[(3R,5R,8R,9R,10S,13S,14S,15R,17S)-3-hydroxy-3,13,15-trimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C26H37N3O2/c1-16-12-22(23(30)15-29-11-8-18(14-27)28-29)26(3)10-7-20-19-6-9-25(2,31)13-17(19)4-5-21(20)24(16)26/h8,11,16-17,19-22,24,31H,4-7,9-10,12-13,15H2,1-3H3/t16-,17-,19+,20-,21-,22-,24+,25-,26-/m1/s1 |
InChI Key |
CYFXJTXRUOTXDL-GNBMMUGASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]1[C@@H]3CC[C@@H]4C[C@](CC[C@@H]4[C@H]3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N |
Canonical SMILES |
CC1CC(C2(C1C3CCC4CC(CCC4C3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N |
Origin of Product |
United States |
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